5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of appropriate hydrazine derivatives with 4-methoxybenzaldehyde, followed by cyclization and sulfur incorporation. One common method involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base to yield the pyrazolo[3,4-d]pyrimidine core.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfur atom or to modify the pyrazolo[3,4-d]pyrimidine core using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Desulfurized derivatives, modified pyrazolo[3,4-d]pyrimidine cores.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Shows promise as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis.
Anticancer Activity: Inhibits key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs), and induces apoptosis in cancer cells.
Anti-inflammatory Activity: Modulates the production of pro-inflammatory cytokines and inhibits the NF-kB signaling pathway.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidin-4-one: Lacks the methoxy and sulfanylidene groups, resulting in different biological activities.
6-Methyl-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine: Similar core structure but different substituents, leading to variations in activity.
4-Amino-5-(4-methoxyphenyl)-1,2-dihydropyrazolo[3,4-d]pyrimidine: Contains an amino group instead of the sulfanylidene group, affecting its reactivity and biological properties
Uniqueness
5-(4-methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to the presence of both the methoxy and sulfanylidene groups, which contribute to its distinct chemical reactivity and broad-spectrum biological activities .
Biological Activity
5-(4-Methoxyphenyl)-6-thioxo-1,5,6,7-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a compound of significant interest due to its potential biological activities. This article aims to consolidate current research findings regarding its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 236.30 g/mol
The structural features of this compound include a pyrazolo[3,4-d]pyrimidine core with a thioxo group and a methoxyphenyl substituent, which are crucial for its biological activity.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrimidine compounds exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 128 µg/mL against S. aureus .
-
Anticancer Properties :
- Compounds within the pyrazolo[3,4-d]pyrimidine class have demonstrated anticancer effects by inhibiting key enzymes involved in cancer cell proliferation. For instance, some derivatives have been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells .
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes such as DHFR and tyrosine kinases, which are implicated in cancer progression and cell signaling pathways.
- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that related compounds can influence oxidative stress levels in cells, potentially leading to apoptosis in cancer cells .
Study 1: Antibacterial Activity Evaluation
A recent study evaluated the antibacterial efficacy of various pyrazolo[3,4-d]pyrimidine derivatives against multiple bacterial strains using the agar well diffusion method. The results indicated that certain derivatives exhibited potent activity with MIC values ranging from 64 to 256 µg/mL against E. coli and Pseudomonas aeruginosa .
Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines demonstrated that compounds similar to this compound significantly inhibited cell proliferation. The mechanism was attributed to the induction of apoptosis via ROS generation and cell cycle arrest at the G2/M phase .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
5-(4-methoxyphenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2S/c1-18-8-4-2-7(3-5-8)16-11(17)9-6-13-15-10(9)14-12(16)19/h2-6H,1H3,(H2,13,14,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPUSCMJOWRXQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(NC2=S)NN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325742 | |
Record name | 5-(4-methoxyphenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26726569 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
724702-72-1 | |
Record name | 5-(4-methoxyphenyl)-6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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